molecular formula C21H18O9 B11931354 5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)-

5,12-Naphthacenedione, 7,8,9,10-tetrahydro-6,8,10,11-tetrahydroxy-8-(hydroxyacetyl)-1-methoxy-, (8S-cis)-

Cat. No.: B11931354
M. Wt: 414.4 g/mol
InChI Key: IBZGBXXTIGCACK-UZJPJQLHSA-N
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Preparation Methods

Adriamycinone can be prepared through both fermentation and chemical synthesis methods:

    Fermentation Method: Adriamycinone is produced by aerobic fermentation of the bacterium Streptomyces peucetius var. caesius.

    Chemical Synthesis: Adriamycinone can also be synthesized from daunomycin (daunorubicin). The process involves reacting daunomycin with a halogen (bromine or iodine) in an inert organic solvent, followed by treatment with an alkali-metal acetate in the presence of a polar solvent.

Chemical Reactions Analysis

Adriamycinone undergoes various chemical reactions, including:

    Oxidation: Adriamycinone can be oxidized to form quinone derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction of adriamycinone can yield hydroquinone derivatives. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: Adriamycinone can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

The major products formed from these reactions include various quinone and hydroquinone derivatives, which are essential intermediates in the synthesis of other anthracycline antibiotics .

Properties

Molecular Formula

C21H18O9

Molecular Weight

414.4 g/mol

IUPAC Name

(7R,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21+/m1/s1

InChI Key

IBZGBXXTIGCACK-UZJPJQLHSA-N

Isomeric SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O

Origin of Product

United States

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